molecular formula C10H17NO3S B10972229 {[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl}acetic acid

{[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl}acetic acid

Cat. No.: B10972229
M. Wt: 231.31 g/mol
InChI Key: CIRINEPDWCIQGR-UHFFFAOYSA-N
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Description

2-{[2-(1-AZEPANYL)-2-OXOETHYL]SULFANYL}ACETIC ACID is a complex organic compound characterized by its unique structure, which includes an azepane ring, a thioether linkage, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(1-AZEPANYL)-2-OXOETHYL]SULFANYL}ACETIC ACID typically involves multiple steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or diamines.

    Thioether Linkage Formation:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(1-AZEPANYL)-2-OXOETHYL]SULFANYL}ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[2-(1-AZEPANYL)-2-OXOETHYL]SULFANYL}ACETIC ACID has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-{[2-(1-AZEPANYL)-2-OXOETHYL]SULFANYL}ACETIC ACID exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The presence of the azepane ring and thioether linkage can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-{[2-(1-PIPERIDINYL)-2-OXOETHYL]SULFANYL}ACETIC ACID: Similar structure but with a piperidine ring instead of an azepane ring.

    2-{[2-(1-MORPHOLINYL)-2-OXOETHYL]SULFANYL}ACETIC ACID: Contains a morpholine ring, offering different chemical properties.

Uniqueness

2-{[2-(1-AZEPANYL)-2-OXOETHYL]SULFANYL}ACETIC ACID is unique due to the presence of the azepane ring, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specialized applications.

Properties

Molecular Formula

C10H17NO3S

Molecular Weight

231.31 g/mol

IUPAC Name

2-[2-(azepan-1-yl)-2-oxoethyl]sulfanylacetic acid

InChI

InChI=1S/C10H17NO3S/c12-9(7-15-8-10(13)14)11-5-3-1-2-4-6-11/h1-8H2,(H,13,14)

InChI Key

CIRINEPDWCIQGR-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)CSCC(=O)O

Origin of Product

United States

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